molecular formula C21H15Cl3N2O2 B289256 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide

2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide

Cat. No. B289256
M. Wt: 433.7 g/mol
InChI Key: LROMYFQBAOULOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide, also known as DTNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been investigated for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Mechanism of Action

2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide reacts with thiol-containing compounds, such as glutathione and cysteine, to form a mixed disulfide. This reaction results in the formation of 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically. 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and apoptosis in cancer cells. 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and thioredoxin reductase.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive reagent that can be easily synthesized. 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide is also highly specific for thiol-containing compounds, making it a useful tool for the detection and measurement of these compounds. However, 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has some limitations, such as its potential toxicity and the need for careful handling to avoid contamination.

Future Directions

There are several future directions for research on 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide. One potential area of research is the development of new methods for the synthesis of 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide. Another potential area of research is the investigation of the potential use of 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide and its potential applications in scientific research.

Synthesis Methods

2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide can be synthesized using various methods, including the reaction of 2,4-dichloro-N-(4-chloro-2-nitrophenyl)benzamide with 2-toluidine in the presence of a reducing agent. Another method involves the reaction of 2,4-dichloro-N-(4-chloro-2-nitrophenyl)benzamide with 2-toluidine in the presence of a catalyst. Both of these methods result in the formation of 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide.

Scientific Research Applications

2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been used as a reagent for the detection of thiol-containing compounds and has been investigated for its potential use as a diagnostic tool for various diseases. 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has also been used as a substrate for the measurement of the activity of thiol-containing enzymes, such as glutathione reductase and thioredoxin reductase.

properties

Molecular Formula

C21H15Cl3N2O2

Molecular Weight

433.7 g/mol

IUPAC Name

2,4-dichloro-N-[4-chloro-2-[(2-methylphenyl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C21H15Cl3N2O2/c1-12-4-2-3-5-18(12)25-21(28)16-10-13(22)7-9-19(16)26-20(27)15-8-6-14(23)11-17(15)24/h2-11H,1H3,(H,25,28)(H,26,27)

InChI Key

LROMYFQBAOULOQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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